molecular formula C2H5NO2S B14326256 (Aminosulfanyl)acetic acid CAS No. 111857-77-3

(Aminosulfanyl)acetic acid

Cat. No.: B14326256
CAS No.: 111857-77-3
M. Wt: 107.13 g/mol
InChI Key: XQXWZJAGDIKYKU-UHFFFAOYSA-N
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Description

(Aminosulfanyl)acetic acid, also known as thioglycolic acid, is an organosulfur compound with the chemical formula HSCH2COOH. It is a colorless liquid with a strong, unpleasant odor. This compound is notable for its role in various chemical reactions and industrial applications, particularly in the synthesis of other chemicals and as a reducing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Aminosulfanyl)acetic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium hydrosulfide:

ClCH2COOH+NaHSHSCH2COOH+NaCl\text{ClCH}_2\text{COOH} + \text{NaHS} \rightarrow \text{HSCH}_2\text{COOH} + \text{NaCl} ClCH2​COOH+NaHS→HSCH2​COOH+NaCl

Another method involves the reaction of sodium thiosulfate with chloroacetic acid, followed by acidification:

ClCH2COOH+Na2S2O3HSCH2COOH+NaCl+NaHSO3\text{ClCH}_2\text{COOH} + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{HSCH}_2\text{COOH} + \text{NaCl} + \text{NaHSO}_3 ClCH2​COOH+Na2​S2​O3​→HSCH2​COOH+NaCl+NaHSO3​

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of chloroacetic acid with hydrogen sulfide in the presence of a base. This method is favored due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (Aminosulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dithiodiglycolic acid.

    Reduction: It acts as a reducing agent in many chemical processes.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can reduce metal ions and other compounds.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Dithiodiglycolic acid.

    Reduction: Reduced forms of metal ions and other compounds.

    Substitution: Various substituted thioglycolic acid derivatives.

Scientific Research Applications

(Aminosulfanyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is employed in the preparation of thiolated biomolecules.

    Medicine: It is used in the formulation of certain pharmaceuticals and as a reducing agent in biochemical assays.

    Industry: It is used in the production of PVC stabilizers, cosmetics, and hair care products.

Mechanism of Action

The mechanism of action of (Aminosulfanyl)acetic acid involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, making it a potent reducing agent. This property is utilized in various chemical and biochemical processes, where it reduces disulfide bonds in proteins and other molecules.

Comparison with Similar Compounds

(Aminosulfanyl)acetic acid can be compared with other thiol-containing compounds such as cysteine and mercaptoethanol. While all these compounds contain a thiol group, this compound is unique due to its carboxylic acid group, which imparts different chemical properties and reactivity. Similar compounds include:

    Cysteine: An amino acid with a thiol group.

    Mercaptoethanol: A thiol-containing alcohol used as a reducing agent.

Properties

CAS No.

111857-77-3

Molecular Formula

C2H5NO2S

Molecular Weight

107.13 g/mol

IUPAC Name

2-aminosulfanylacetic acid

InChI

InChI=1S/C2H5NO2S/c3-6-1-2(4)5/h1,3H2,(H,4,5)

InChI Key

XQXWZJAGDIKYKU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)SN

Origin of Product

United States

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